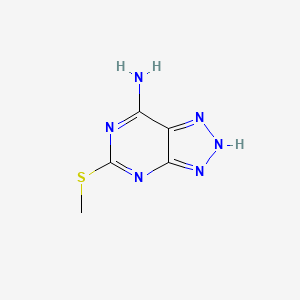
5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-methylthio-1,2,3-triazole with formamide under reflux conditions. This reaction leads to the formation of the desired triazolopyrimidine ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular pathways can vary depending on the specific biological target.
相似化合物的比较
Similar Compounds
Thiazolo[4,5-d]pyrimidines: These compounds share a similar fused ring structure and have been studied for their biological activities.
Pyrroloquinazolinoquinoline alkaloids: These compounds also exhibit enzyme inhibitory activities and have been explored for their therapeutic potential.
Uniqueness
5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
87866-19-1 |
|---|---|
分子式 |
C5H6N6S |
分子量 |
182.21 g/mol |
IUPAC 名称 |
5-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H6N6S/c1-12-5-7-3(6)2-4(8-5)10-11-9-2/h1H3,(H3,6,7,8,9,10,11) |
InChI 键 |
WPLZVUBPBZYUIV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=NNN=C2C(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


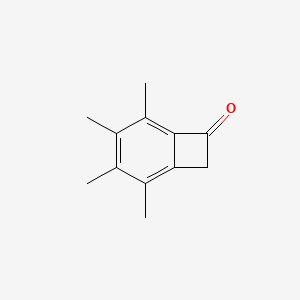
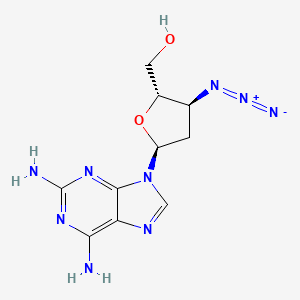
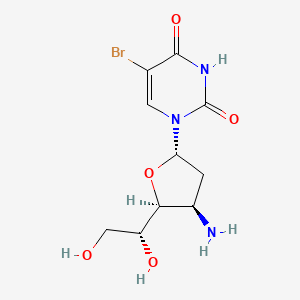
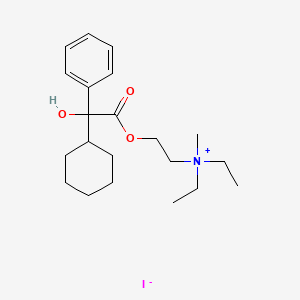
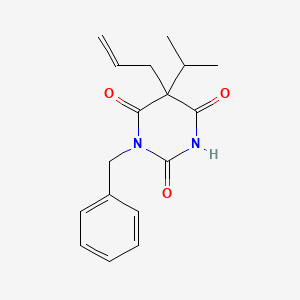
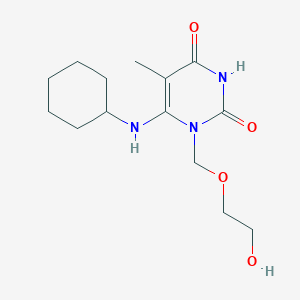

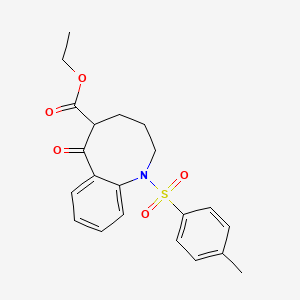
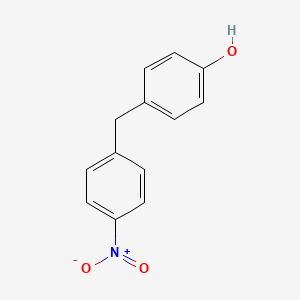
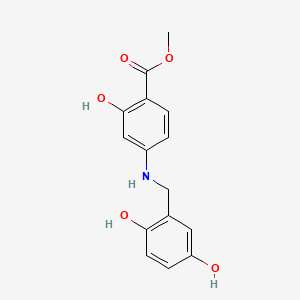
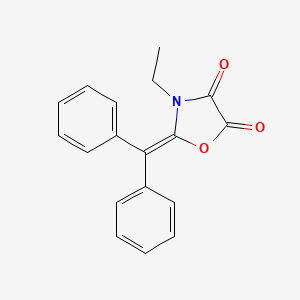
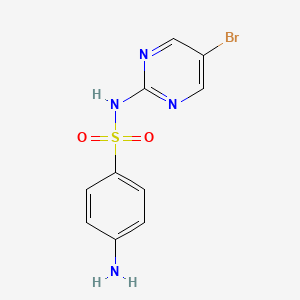

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)
